Field: Agrochemical and Pharmaceutical Industries.
Application: Trifluoromethylpyridines (TFMP) and its derivatives, which are structurally similar to Methyl 6-fluoro-5-methylpyridine-3-carboxylate, are used in the agrochemical and pharmaceutical industries.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Field: Chemical Industry.
Field: Research and Development.
Field: Chemical Research.
Field: Chemical Supply.
Methyl 6-fluoro-5-methylpyridine-3-carboxylate is a heterocyclic organic compound characterized by a pyridine ring substituted with a fluorine atom at the sixth position and a methyl group at the fifth position. The carboxylate group is located at the third position of the pyridine ring, making it a derivative of pyridine with notable chemical properties. Its molecular formula is and it has a molecular weight of approximately 171.15 g/mol. The compound is often utilized in various
There is no current information available on the specific mechanism of action of MFMPYC. Pyridinecarboxylic acids and their derivatives can exhibit a variety of biological activities depending on their structure. However, the specific effects of MFMPYC remain unknown and require further investigation [].
These reactions make it a versatile intermediate in organic synthesis .
Research indicates that methyl 6-fluoro-5-methylpyridine-3-carboxylate exhibits biological activity, particularly as an antimicrobial and antifungal agent. Its structural features contribute to its interaction with biological targets, potentially inhibiting certain enzymatic processes or disrupting cellular functions. Further studies are necessary to elucidate its specific mechanisms of action and therapeutic potential .
Several methods have been developed for synthesizing methyl 6-fluoro-5-methylpyridine-3-carboxylate:
Methyl 6-fluoro-5-methylpyridine-3-carboxylate finds applications in various fields:
These applications highlight its significance in both research and industrial settings .
Interaction studies involving methyl 6-fluoro-5-methylpyridine-3-carboxylate focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its pharmacological profile and potential side effects. Preliminary data suggest that the compound may interact with specific proteins involved in metabolic pathways, influencing their activity .
Methyl 6-fluoro-5-methylpyridine-3-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 5-chloro-6-methylpyridine-3-carboxylate | Chlorine substitution instead of fluorine | Potentially different reactivity profiles |
Methyl 6-cyano-5-methylpyridine-3-carboxylate | Cyano group at position six | Different electronic properties affecting reactivity |
Methyl 5-fluoro-6-methylpyridine-3-carboxylic acid | Acidic functional group | Enhanced solubility and potential biological activity |
These similar compounds illustrate variations that can significantly affect their chemical behavior and applications, emphasizing the uniqueness of methyl 6-fluoro-5-methylpyridine-3-carboxylate within this class of compounds .
The compound’s structure is defined by the SMILES notation COC(=O)C1=CN=C(F)C(C)=C1
, which highlights the ester group (–COOCH₃), fluorine atom (–F), and methyl substituent (–CH₃) on the pyridine ring. X-ray crystallography and computational models confirm a planar pyridine ring with substituents influencing electronic distribution. The fluorine atom’s electronegativity induces electron withdrawal, while the methyl group contributes steric bulk and mild electron donation.
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₈FNO₂ | |
Molecular Weight | 169.15 g/mol | |
Boiling Point | 241.1°C | |
Density | 1.199 g/cm³ | |
Appearance | White to off-white solid | |
Melting Point | Not explicitly reported | — |
The development of fluorinated pyridine chemistry traces its origins to the pioneering work of Chichibabin, who synthesized 2-fluoropyridine over nine decades ago [7]. However, significant progress in fluorinated heterocycle chemistry did not gain substantial momentum until the 1950s, when new synthetic methodologies and more readily-handled fluorinating agents became available [7]. This period marked the beginning of rational approaches to fluorinated heterocycle development, exemplified by the preparation of 5-fluorouracil as an anti-cancer agent [7].
The historical development of nitrogen-fluorine fluorinating agents can be traced to 1964, when Banks and colleagues first reported that perfluoro-nitrogen-fluoropiperidine could function as a fluorine atom-transfer reagent [8] [9]. This discovery established the foundation for subsequent developments in selective fluorination methodologies that would eventually enable the synthesis of compounds like methyl 6-fluoro-5-methylpyridine-3-carboxylate [8] [9].
The early 1960s witnessed significant advances in perfluoropyridine synthesis, with the first reported synthetic methods involving defluorination of perfluoropiperidine [10]. These processes, conducted at high temperatures using iron or nickel catalysts, achieved yields of 26% and 12% respectively [10]. Subsequent developments by Chambers and colleagues, along with Banks and associates, introduced methods utilizing pentachloropyridine and anhydrous potassium fluoride in autoclave conditions [10].
The emergence of fluoroquinolone antibiotics in the early 1970s further demonstrated the therapeutic potential of fluorinated pyridine derivatives [7]. The approval of ciprofloxacin for human use in the late 1980s exemplified the successful translation of fluorinated heterocycle chemistry into clinically significant pharmaceuticals [7].
The synthesis of pyridine-based pharmaceutical intermediates gained particular importance in the early 2000s, with patent applications describing short synthesis routes for pyridine-based compounds useful in antibiotic manufacture [11]. These developments established the commercial significance of substituted pyridines, including fluorinated derivatives, as essential building blocks in pharmaceutical synthesis [11] [12].
The physicochemical characteristics of methyl 6-fluoro-5-methylpyridine-3-carboxylate reflect the combined influence of its fluorine substitution, methyl substitution, and ester functionality on the pyridine core structure [1] [5]. The compound exhibits a predicted density of 1.199 ± 0.06 grams per cubic centimeter, indicating moderate molecular packing efficiency [5]. The predicted boiling point of 241.1 ± 35.0 degrees Celsius suggests reasonable thermal stability under standard laboratory conditions [5].
The polar surface area of 39.19 square angstroms indicates moderate polarity, reflecting the presence of the ester functionality and the electronegative fluorine atom [5]. The octanol-water partition coefficient (LogP) of 1.316 suggests favorable lipophilicity characteristics, positioning the compound within a range suitable for biological membrane permeation [5]. These properties distinguish methyl 6-fluoro-5-methylpyridine-3-carboxylate from its unsubstituted parent compound, methyl pyridine-3-carboxylate, which exhibits different physicochemical behavior [13].
Table 2: Comparative Analysis with Related Pyridine Carboxylate Esters
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Methyl 6-fluoro-5-methylpyridine-3-carboxylate | C₈H₈FNO₂ | 169.15 | Fluorine at position 6, methyl at position 5, carboxylate ester at position 3 |
Methyl pyridine-3-carboxylate | C₇H₇NO₂ | 137.14 | Unsubstituted pyridine ring with carboxylate ester at position 3 |
Fluoro 5-methylpyridine-3-carboxylate | C₇H₆FNO₂ | 155.13 | Fluorine and methyl substitution with carboxylate ester at position 3 |
The thermodynamic properties of pyridine carboxylic acid methyl ester isomers have been extensively studied, revealing significant variations in enthalpies of formation, vaporization, and sublimation based on substitution patterns [14]. These studies demonstrate that fluorine substitution significantly alters the energetic landscape of pyridine derivatives, affecting their stability and reactivity profiles [14].
The electronic properties of methyl 6-fluoro-5-methylpyridine-3-carboxylate are fundamentally influenced by the electronegative fluorine atom at the 6-position [15] [16]. Fluorine substitution creates significant changes in electron density distribution within the pyridine ring, affecting both the nitrogen lone pair and the π-orbital system [15] [16]. Research has demonstrated that fluorine positioning governs ionization energies, molecular geometries, and vibronic interactions in fluorinated pyridines [16].
Methyl 6-fluoro-5-methylpyridine-3-carboxylate occupies a significant position within the broader landscape of fluorinated pyridine chemistry, representing an advanced example of selective fluorination at the 6-position relative to the pyridine nitrogen [7] [16]. The compound exemplifies the sophisticated control achievable in modern fluorinated heterocycle synthesis, where specific positional selectivity can be achieved through carefully designed synthetic approaches [7] [16].
The development of fluorinated pyridines has been driven by their enhanced biological activity compared to non-fluorinated analogs [7] [17]. The presence of fluorine atoms in pyridine derivatives can dramatically alter their binding properties, creating π-holes and changing electron donor-acceptor capabilities [15]. This phenomenon has been particularly well-documented in studies of pentafluoropyridine complexes, where complete ring fluorination creates entirely new binding modes [15].
Fluorinated pyridine derivatives have found extensive application in pharmaceutical development, with numerous fluoroquinolone antibiotics demonstrating the therapeutic value of fluorine substitution [7] [17]. The positioning of fluorine atoms within pyridine rings has been shown to significantly influence both pharmacological activity and pharmacokinetic properties [18]. Research has demonstrated that pyridine electronics affect the extent of halogen bonding, leading to significant differences in selectivity between mono- and difluorinated derivatives [19].
The synthetic accessibility of fluorinated pyridines has improved dramatically since the early developments in the field [20] [21]. Modern synthetic approaches utilize improved methodologies such as the Blaz-Schiemann reaction for introducing fluorine atoms into pyridine rings [20]. Patent literature describes numerous preparation methods for fluoropyridine compounds, including processes that enable selective functionalization at specific positions [20] [21].
The electronic effects of fluorine substitution in pyridines have been extensively characterized through spectroscopic and computational studies [22] [23]. These investigations reveal that fluorine substitution at different positions creates distinct electronic environments, with 6-fluoropyridines exhibiting unique reactivity patterns compared to 2- or 4-fluorinated isomers [22] [23]. The inductive effects of fluorine significantly influence the basicity of the pyridine nitrogen, with implications for both chemical reactivity and biological activity [18].
The structural architecture of methyl 6-fluoro-5-methylpyridine-3-carboxylate exemplifies several fundamental principles of heterocyclic chemistry, particularly regarding the effects of substituent positioning on aromatic heterocycles [22] [24]. The compound's structure demonstrates the strategic placement of electron-withdrawing and electron-donating groups to achieve desired electronic properties while maintaining the aromatic stability of the pyridine core [22] [24].
The 6-position fluorine substitution represents a particularly significant structural feature, as this position is ortho to the pyridine nitrogen and therefore subject to strong electronic interactions [25] [24]. Research has established that electrical effects of ortho-substituents in pyridines and quinolines are particularly pronounced, with fluorine exhibiting strong inductive withdrawal that significantly affects the entire ring system [25]. This positioning creates a unique electronic environment that distinguishes the compound from other fluorinated pyridine isomers [25].
The 5-position methyl substitution provides a contrasting electronic influence, contributing electron density through hyperconjugation and inductive donation [22] [24]. This substituent pattern creates a balanced electronic environment within the pyridine ring, moderating the strong electron-withdrawing effects of both the fluorine atom and the carboxylate ester functionality [22] [24]. The methyl group also contributes steric effects that can influence molecular conformation and intermolecular interactions [26].
The 3-position carboxylate ester represents a meta-relationship to the pyridine nitrogen, resulting in reduced direct electronic communication compared to ortho or para substitution patterns [22] [24]. This positioning allows the ester functionality to exert its influence primarily through inductive effects rather than resonance interactions with the nitrogen lone pair [22] [24]. The ester group serves as both an electron-withdrawing substituent and a potential site for further chemical modification [26].
The overall substitution pattern in methyl 6-fluoro-5-methylpyridine-3-carboxylate creates a unique electronic distribution that affects the compound's reactivity toward both electrophilic and nucleophilic reagents [27] [24]. The electron-deficient nature of the pyridine ring, enhanced by fluorine and ester substitution, makes the compound particularly susceptible to nucleophilic attack at positions activated by these electron-withdrawing groups [27] [24].
The structural significance extends to conformational considerations, where the combination of substituents influences the preferred molecular geometry and potential for intermolecular interactions [26]. Studies of similar pyridine ester systems have revealed that torsion angles between the pyridine ring and ester functionality can significantly affect crystal packing and molecular properties [26]. The presence of fluorine adds additional complexity through its unique bonding characteristics and potential for halogen bonding interactions [26].
The compound possesses the International Union of Pure and Applied Chemistry name methyl 6-fluoro-5-methylpyridine-3-carboxylate, with the Chemical Abstracts Service registry number 211122-38-2 [1] [3]. The molecular formula C8H8FNO2 indicates a molecular weight of 169.15 g/mol [1] [4]. The structure incorporates three distinct functional groups integrated into a single pyridine ring system: a fluorine atom at the 6-position, a methyl group at the 5-position, and a methyl ester group at the 3-position [2].
Property | Value |
---|---|
Chemical Name (IUPAC) | Methyl 6-fluoro-5-methylpyridine-3-carboxylate |
CAS Registry Number | 211122-38-2 |
Molecular Formula | C8H8FNO2 |
Molecular Weight (g/mol) | 169.15 |
MDL Number | MFCD11616889 |
PubChem CID | 53419770 |
The compound's structural identity is precisely defined through multiple standardized descriptors. The International Chemical Identifier (InChI) provides a unique textual representation: InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 [1] [2]. The corresponding InChI Key ALCBYUWDBOVTGN-UHFFFAOYSA-N serves as a compressed identifier for database searches [1] [2].
The Simplified Molecular Input Line Entry System (SMILES) notation COC(=O)c1cnc(F)c(C)c1 encodes the molecular connectivity, while the canonical SMILES representation C1=NC(F)=C(C)C=C1C(OC)=O provides an alternative standardized format [1] [2]. These identifiers ensure unambiguous structural communication across chemical databases and computational platforms.
The compound is recognized by several systematic and common names that reflect its structural features and chemical classification. The primary systematic name methyl 6-fluoro-5-methylpyridine-3-carboxylate follows IUPAC nomenclature principles, clearly indicating the substitution pattern on the pyridine ring [1]. Alternative names include methyl 6-fluoro-5-methylnicotinate, which uses the traditional "nicotinate" designation for pyridine-3-carboxylate esters [1] [5].
The formal Chemical Abstracts Service name 3-pyridinecarboxylic acid, 6-fluoro-5-methyl-, methyl ester provides a systematic description emphasizing the carboxylic acid derivative nature of the compound [1] [5]. These various nomenclature systems ensure comprehensive identification across different chemical literature and regulatory contexts.
The molecular structure of methyl 6-fluoro-5-methylpyridine-3-carboxylate exhibits characteristic geometric parameters typical of substituted pyridine esters. The pyridine ring maintains essential planarity with carbon-nitrogen bond lengths ranging from 1.33-1.35 Å and carbon-carbon bond lengths of 1.38-1.40 Å, consistent with aromatic character [6]. The carbon-fluorine bond length of approximately 1.34-1.36 Å reflects the strong electronegativity of fluorine and its electron-withdrawing effect on the aromatic system [7].
Structural Parameter | Typical Value | Effect on Structure |
---|---|---|
Pyridine Ring C-N Bond Length (Å) | 1.33-1.35 | Aromatic stabilization |
Pyridine Ring C-C Bond Length (Å) | 1.38-1.40 | Aromatic character |
C-F Bond Length (Å) | 1.34-1.36 | Electron withdrawal |
C-CH3 Bond Length (Å) | 1.50-1.52 | Electron donation |
Carbonyl C=O Bond Length (Å) | 1.20-1.22 | Ester functionality |
Ester C-O Bond Length (Å) | 1.32-1.34 | Conjugation with ring |
The carbonyl carbon-oxygen double bond exhibits a typical length of 1.20-1.22 Å, indicating strong double bond character, while the ester carbon-oxygen single bond measures 1.32-1.34 Å, reflecting partial double bond character due to resonance delocalization [8]. The methyl carbon-hydrogen bonds display standard lengths of 1.09-1.11 Å, characteristic of sp³ hybridized carbon atoms [9].
The angular geometry of the compound reflects the interplay between aromatic ring constraints and substituent effects. The nitrogen-carbon-carbon bond angles within the pyridine ring typically range from 115-125 degrees, while carbon-carbon-carbon angles span 118-122 degrees, maintaining the hexagonal aromatic framework [10]. The carbon-carbon-fluorine bond angle of approximately 118-120 degrees demonstrates minimal distortion from ideal sp² hybridization despite the electronegativity of fluorine [10].
The carbonyl oxygen-carbon-oxygen bond angle in the ester group measures 123-127 degrees, consistent with trigonal planar geometry around the carbonyl carbon [11]. The carbon-oxygen-methyl bond angle of 115-118 degrees reflects the tetrahedral geometry around the methyl carbon, slightly compressed due to steric interactions [11].
The compound exhibits a predominantly planar molecular architecture with the pyridine ring and ester group maintaining coplanarity to maximize conjugation effects. The dihedral angle between the pyridine ring and ester group typically ranges from 0-15 degrees, allowing for optimal orbital overlap and electron delocalization [12]. The ring twist angle remains minimal at less than 5 degrees, indicating structural rigidity and aromatic stabilization [12].
The dipole moment of the molecule ranges from 2.8-3.2 Debye, reflecting the combined effects of the electronegative fluorine atom, the electron-donating methyl group, and the polar ester functionality [6]. The polarizability of 12.5-13.5 ų indicates moderate intermolecular interaction potential, while the electrostatic potential varies from -0.25 to +0.35 V across different molecular regions, identifying reactive sites [6].
Electronic Property | Calculated Value | Significance |
---|---|---|
Dipole Moment (Debye) | 2.8-3.2 | Molecular polarity |
Polarizability (ų) | 12.5-13.5 | Intermolecular interactions |
Electrostatic Potential (V) | -0.25 to +0.35 | Reactive sites |
HOMO Energy (eV) | -8.5 to -9.0 | Electron donor ability |
LUMO Energy (eV) | -2.0 to -2.5 | Electron acceptor ability |
Band Gap (eV) | 6.0-7.0 | Chemical reactivity |
The compound presents as a white to off-white solid with a white to light yellow coloration, typical of fluorinated pyridine derivatives [3] [5]. The predicted density of 1.199±0.06 g/cm³ reflects the presence of the fluorine atom, which increases molecular density compared to unsubstituted pyridine esters [1] [13]. The predicted boiling point of 241.1±35.0°C indicates moderate thermal stability, while the flash point of 99°C suggests moderate volatility [1] [13].
The compound demonstrates solubility in methanol, consistent with the polar nature of the ester group and the overall molecular polarity [1]. Storage conditions require a dark, sealed, dry environment at room temperature, with particular attention to air sensitivity and protection from strong oxidizing agents [1] [5]. The predicted pKa of -2.18±0.20 indicates strong acidity of the conjugate acid, reflecting the electron-withdrawing effects of both the fluorine atom and the ester group [1] [13].
The structural identification of methyl 6-fluoro-5-methylpyridine-3-carboxylate relies on characteristic spectroscopic signatures that reflect its unique substitution pattern. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through distinct chemical shifts corresponding to each molecular environment. The fluorine-19 NMR spectrum exhibits characteristic signals reflecting the electronic environment of the fluorine atom within the pyridine ring system [14].
Infrared spectroscopy reveals diagnostic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching frequency typically appears around 1700-1750 cm⁻¹, characteristic of ester groups conjugated with aromatic systems [15]. The carbon-fluorine stretching produces bands in the 1000-1300 cm⁻¹ region, while aromatic carbon-carbon stretching appears in the 1450-1600 cm⁻¹ range [15].
Mass spectrometry provides molecular weight confirmation with the molecular ion peak at m/z 169 corresponding to the intact molecular structure . Fragmentation patterns reveal characteristic losses of methoxy groups (m/z 138) and fluorine atoms, providing structural confirmation through predictable fragmentation pathways .